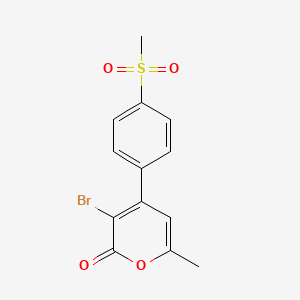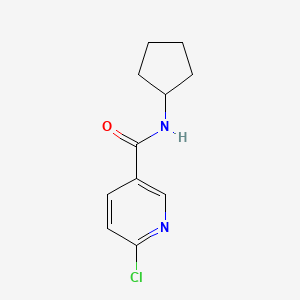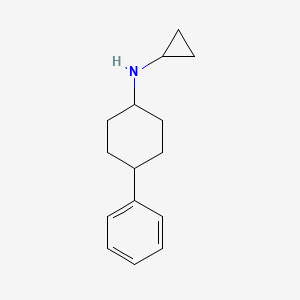
Amoxycilloic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amoxycilloic Acid Sodium Salt is a derivative of amoxicillin, a widely used antibiotic. It is known for its antibacterial properties and is used in various research applications. The compound has a molecular formula of C16H20N3NaO6S and a molecular weight of 405.4 . It is primarily used in the field of proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Amoxycilloic Acid Sodium Salt involves the reaction of amoxicillin with sodium hydroxide. The process typically includes the following steps:
Dissolution: Amoxicillin is dissolved in water.
Neutralization: Sodium hydroxide is added to the solution to neutralize the amoxicillin, forming this compound.
Crystallization: The solution is then evaporated to crystallize the salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Amoxicillin is dissolved in large quantities of water.
Controlled neutralization: Sodium hydroxide is added in a controlled manner to ensure complete neutralization.
Evaporation and crystallization: The solution is evaporated in industrial evaporators to obtain the crystalline form of the salt.
Analyse Des Réactions Chimiques
Types of Reactions
Amoxycilloic Acid Sodium Salt undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form the corresponding amoxicillin salt.
Substitution: Can undergo substitution reactions where the sodium ion is replaced by other cations.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield amoxicillin
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed
Amoxicillin: Formed through hydrolysis.
Various salts: Formed through neutralization and substitution reactions
Applications De Recherche Scientifique
Amoxycilloic Acid Sodium Salt is used in various scientific research applications, including:
Proteomics Research: Used as a biochemical for studying protein structures and functions.
Antibacterial Studies: Used to study the antibacterial properties and mechanisms of action of amoxicillin derivatives.
Pharmaceutical Research: Used as a reference standard in the development and testing of new antibiotics.
Mécanisme D'action
Amoxycilloic Acid Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amoxicillin: The parent compound with similar antibacterial properties.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Penicillin G: The original penicillin compound with a narrower spectrum of activity.
Uniqueness
Amoxycilloic Acid Sodium Salt is unique due to its specific structure, which allows for higher serum concentrations compared to ampicillin. This makes it more effective in certain bacterial infections .
Propriétés
Formule moléculaire |
C16H20N3NaO6S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10+,11+,13-;/m1./s1 |
Clé InChI |
OWFQIGGKWCUTRP-ODFUGKNXSA-M |
SMILES isomérique |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)




![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)








